[(Z)-(4-chlorophenyl)methylidene](4-methoxybenzyl)ammoniumolate
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Overview
Description
(Z)-(4-chlorophenyl)methylideneammoniumolate is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a (Z)-configuration, indicating the specific geometric arrangement of its substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-chlorophenyl)methylideneammoniumolate can be achieved through the condensation reaction between 4-chlorobenzaldehyde and 4-methoxybenzylamine. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of (Z)-(4-chlorophenyl)methylideneammoniumolate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(Z)-(4-chlorophenyl)methylideneammoniumolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(Z)-(4-chlorophenyl)methylideneammoniumolate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (Z)-(4-chlorophenyl)methylideneammoniumolate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby inhibiting their activity. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
(Z)-(4-chlorophenyl)methylideneammoniumolate can be compared with other Schiff bases such as:
- [(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- [(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. (Z)-(4-chlorophenyl)methylideneammoniumolate is unique due to its specific substituents and (Z)-configuration, which can affect its interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]methanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-15-8-4-13(5-9-15)11-17(18)10-12-2-6-14(16)7-3-12/h2-10H,11H2,1H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMJRHLHENYGJU-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[N+](=CC2=CC=C(C=C2)Cl)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/[N+](=C/C2=CC=C(C=C2)Cl)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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